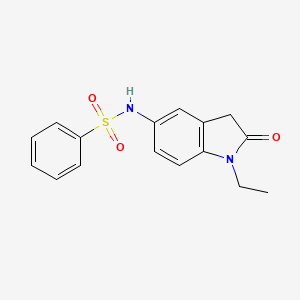

N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide involves several steps. One efficient protocol includes the following reactions:

Chemical Reactions Analysis

N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide has been investigated for its biological activities. It exhibits potential as an anticancer agent . Further studies are needed to explore its reactivity in various contexts.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Evaluation

A study synthesized derivatives of N-substituted benzenesulfonamide and evaluated them for antimicrobial and anticancer activities. The compounds exhibited promising results, with some being more active than standard drugs like carboplatin against certain cell lines. QSAR studies indicated that the antimicrobial activity of isatin derivatives against different microbial strains was governed by lipophilic and topological parameters (Kumar et al., 2014).

Antihyperglycemic Evaluation

A series of isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties were synthesized and screened for their antihyperglycemic activity. Several compounds from this series were identified as active antihyperglycemic agents, showing significant serum glucose reduction (Eissa).

Catalysis and Chemical Synthesis

N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide derivatives were part of a study involving the synthesis of ligands and air-stable complexes used for transfer hydrogenation of various substrates. These compounds demonstrated high activity in transfer hydrogenation, being able to operate effectively in the presence of air and without the need for basic additives (Ruff et al., 2016).

Antiproliferative Activity

A study synthesized several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. The compounds showed significant antiproliferative activity against various tumor cell lines, with certain derivatives showing higher activity than standard anticancer drugs (Motavallizadeh et al., 2014).

Urease Inhibition

A study focused on 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl) benzenesulfonamides derivatives as potential urease inhibitors, aiming to treat gastric and peptic ulcers as well as hepatic encephalopathy. The synthesized compounds exhibited excellent anti-urease activity, suggesting their potential as lead candidates for the synthesis of potent urease inhibitors (Irshad et al., 2021).

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-2-18-15-9-8-13(10-12(15)11-16(18)19)17-22(20,21)14-6-4-3-5-7-14/h3-10,17H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVOZLTXPKUATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2473394.png)

![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2473398.png)

![3-[[1-(Cyclohexylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2473400.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2473402.png)

![2-[4-[(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-3-yl]triazol-1-yl]acetic acid](/img/no-structure.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate](/img/structure/B2473408.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide](/img/structure/B2473409.png)

![5-[(3-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2473412.png)